Binospirone mesylate

5-HT1A receptor pharmacology Presynaptic autoreceptor Serotonin release

Binospirone mesylate is a differentiated 5-HT1A receptor tool compound offering mixed agonist/antagonist functional selectivity—partial agonism at somatodendritic autoreceptors (presynaptic) versus antagonism at postsynaptic sites. Unlike buspirone, it lacks confounding D2 activity and provides enantiomer-specific controls (S(-)-enantiomer active, R(+)-enantiomer inactive). Ideal for discriminating pre- vs postsynaptic 5-HT1A mechanisms in neurochemical assays, Vogel conflict models (reliable anxiolytic-like effects at 0.1–0.3 mg/kg i.p.), and cAMP signaling studies. Procurement is restricted to qualified research institutions; verify local regulations.

Molecular Formula C21H30N2O7S
Molecular Weight 454.5 g/mol
CAS No. 124756-23-6
Cat. No. B051614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBinospirone mesylate
CAS124756-23-6
Synonyms8-(2-((2,3-dihydro-1,4-benzodioxin-2-yl)methylamino)ethyl)-8-azaspiro(4,5)decan-7,9-dione
binospirone mesylate
MDL 73005
MDL 73005EF
MDL-73005
Molecular FormulaC21H30N2O7S
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3
InChIInChI=1S/C20H26N2O4.CH4O3S/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;1-5(2,3)4/h1-2,5-6,15,21H,3-4,7-14H2;1H3,(H,2,3,4)
InChIKeyJXBLEDCYKVWLJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Binospirone Mesylate (124756-23-6): Azapirone-Class 5-HT1A Ligand for Anxiety and Movement Disorder Research Procurement


Binospirone mesylate (MDL 73005EF) is a research-use small molecule from the azapirone chemical class, structurally and mechanistically related to buspirone [1]. It functions as a 5-HT1A receptor ligand that exhibits a mixed agonist/antagonist profile: it acts as a partial agonist at somatodendritic 5-HT1A autoreceptors (presynaptic) while functioning as an antagonist at postsynaptic 5-HT1A receptors [2]. The compound reached Phase 1 clinical evaluation for anxiety disorders before development was discontinued [3]. Its unique functional selectivity across 5-HT1A receptor subpopulations distinguishes it from clinically established azapirones such as buspirone and tandospirone, making it a valuable tool compound for receptor pharmacology and neurological dysfunction research [2].

Why Generic 5-HT1A Agonists Cannot Substitute for Binospirone Mesylate in Receptor Pharmacology Studies


In-class 5-HT1A receptor ligands such as buspirone, tandospirone, gepirone, and ipsapirone are pharmacologically heterogeneous and cannot be interchanged for Binospirone mesylate without altering experimental outcomes [1]. Binospirone possesses a distinct mixed agonist/antagonist functional profile across 5-HT1A receptor subpopulations—agonism at presynaptic autoreceptors versus antagonism at postsynaptic receptors—whereas buspirone acts as a non-selective partial agonist at both sites [2]. In vivo, binospirone exhibits differential activity in anxiety models relative to buspirone and 8-OH-DPAT, reflecting its greater selectivity for presynaptic 5-HT1A receptors [3]. Additionally, its enantiomers display divergent pharmacological activities, introducing an analytical complexity absent in single-enantiomer or non-chiral analogs [4]. These mechanistic distinctions translate directly into non-interchangeable experimental results in neuropharmacology, behavioral pharmacology, and receptor-signaling studies.

Quantitative Differentiation Evidence: Binospirone Mesylate vs. Comparator 5-HT1A Ligands


Presynaptic vs. Postsynaptic 5-HT1A Functional Selectivity: Binospirone vs. Buspirone

Binospirone (MDL 73005EF) exhibits a functionally selective profile across 5-HT1A receptor subpopulations: it acts as an agonist at presynaptic somatodendritic autoreceptors (inhibiting 5-HT release) but as an antagonist at postsynaptic 5-HT1A receptors. This contrasts with buspirone, which functions as a non-selective partial agonist at both pre- and postsynaptic 5-HT1A sites [1]. In vivo microdialysis studies quantified that binospirone dose-dependently decreased hippocampal 5-HT output (agonism at autoreceptors) while failing to alter basal plasma ACTH levels and attenuating the ACTH response to 8-OH-DPAT (antagonism at postsynaptic receptors) [1].

5-HT1A receptor pharmacology Presynaptic autoreceptor Serotonin release Anxiolytic mechanism

Anxiolytic Activity in Punished Drinking (Vogel) Conflict Model: Binospirone vs. Buspirone and 8-OH-DPAT

In the Vogel punished drinking conflict test—a well-established rodent model of anxiety sensitive to benzodiazepines and 5-HT1A agents—binospirone (MDL 73005EF) increased punished responding at doses of 0.1 and 0.3 mg/kg (i.p.), whereas buspirone produced no significant increase in punished drinking across the dose range tested (0.03-3 mg/kg i.p.) [1]. The full 5-HT1A agonist 8-OH-DPAT also increased punished drinking (0.01-0.1 mg/kg s.c.), but its effect was accompanied by a significant increase in unpunished drinking—an effect not observed with binospirone [1].

Anxiolytic efficacy Vogel conflict test Punished drinking Behavioral pharmacology

Receptor Binding Selectivity: 5-HT1A vs. Dopamine D2 Affinity Comparison

Binospirone (MDL 73005EF) demonstrates high binding affinity and selectivity for the 5-HT1A receptor relative to other monoamine receptors. In rat hippocampal membrane binding assays, binospirone displayed a Ki of 4-78 nM at 5-HT1A sites (primate brain) . In functional assays, it acts as a highly efficacious partial agonist at the 5-HT1A receptor negatively coupled to adenylate cyclase, with potency in the forskolin-stimulated cyclase (FSC) assay comparable to its binding affinity [1]. Notably, while binospirone has only moderate affinity for dopamine D2 binding sites, its enantiomer S(-)-MDL 73005EF exerts 5-HT1A-mediated effects on noradrenaline release without D2 receptor involvement, as demonstrated by the failure of the D2 antagonist remoxipride (1 mg/kg s.c.) to replicate the noradrenaline increase [2].

Receptor binding 5-HT1A selectivity Dopamine D2 Radioligand binding

Enantiomer-Specific Pharmacological Activity: S(-) vs. R(+) Binospirone

Binospirone exists as a racemic mixture with enantiomer-specific pharmacological activity. Microdialysis studies in anaesthetised rats demonstrated that the S(-)-enantiomer of MDL 73005EF (0.3 and 1 mg/kg s.c.) markedly decreased hippocampal 5-HT output, confirming its 5-HT1A receptor agonist action at presynaptic autoreceptors, whereas the R(+)-enantiomer (1 mg/kg s.c.) had no effect on 5-HT release [1]. In awake rats, the S(-)-enantiomer (1 mg/kg s.c.) increased extracellular noradrenaline in hippocampus, while the R(+)-enantiomer (1 mg/kg s.c.) did not [1]. This stereoselectivity profile contrasts with non-chiral 5-HT1A ligands where such enantiomer-specific dissection is not possible.

Enantiomer pharmacology Stereoselectivity 5-HT release Noradrenaline release

Differential Activity in Elevated Plus-Maze: Binospirone vs. Buspirone and 8-OH-DPAT

In the elevated plus-maze—a standard unconditioned anxiety model—binospirone (MDL 73005EF) and 8-OH-DPAT both increased the percentage of open arm entries and time spent on open arms at doses of 0.01-0.1 mg/kg (s.c. or i.p.), indicative of anxiolytic-like activity [1]. However, binospirone's effects in the plus-maze were more robust and occurred without the concurrent sedative or motor-impairing effects observed with 8-OH-DPAT at higher doses. In contrast, buspirone showed inconsistent or weak effects in the elevated plus-maze, with efficacy dependent on specific experimental conditions [1].

Elevated plus-maze Anxiolytic screening Behavioral pharmacology Rat anxiety model

Recommended Research Applications for Binospirone Mesylate Based on Validated Differentiation Evidence


Pharmacological Dissection of Pre- vs. Postsynaptic 5-HT1A Receptor Function

Employ binospirone mesylate as a tool compound to discriminate presynaptic somatodendritic 5-HT1A autoreceptor agonism from postsynaptic 5-HT1A receptor antagonism in neurochemical and behavioral assays. Its unique functional selectivity—agonism at autoreceptors (decreased 5-HT output) versus antagonism at postsynaptic sites (no ACTH stimulation, attenuation of 8-OH-DPAT-induced ACTH release)—enables mechanistic studies not feasible with non-selective partial agonists like buspirone [1]. This application is supported by in vivo microdialysis and neuroendocrine evidence demonstrating the mixed agonist/antagonist profile [1].

Preclinical Anxiolytic Screening Requiring Vogel Conflict Test Activity

Use binospirone mesylate as a positive control or reference compound in Vogel punished drinking conflict studies where buspirone fails to show activity. Binospirone produces reliable increases in punished responding at 0.1-0.3 mg/kg i.p. without the non-specific drinking increases observed with 8-OH-DPAT [2]. This makes binospirone a more selective reference agent for 5-HT1A-mediated anxiolytic activity in conflict-based anxiety models [2].

Enantiomer-Controlled 5-HT1A Pharmacology Studies

Leverage the enantiomer-specific activity of binospirone for stereoselective 5-HT1A research. The S(-)-enantiomer carries all 5-HT1A-mediated neurochemical activity (decreased 5-HT output, increased noradrenaline), while the R(+)-enantiomer is inactive and can serve as a negative control [3]. This provides a robust internal control system for validating 5-HT1A receptor involvement in observed effects, a capability absent with achiral 5-HT1A ligands such as buspirone or 8-OH-DPAT [3].

5-HT1A Receptor Signaling Studies Isolated from D2 Receptor Confounds

Select binospirone mesylate for 5-HT1A receptor signaling experiments requiring minimal dopamine D2 receptor interference. Unlike buspirone—which exhibits significant D2 binding and functional activity that confounds interpretation of 5-HT1A-mediated effects—binospirone's moderate D2 affinity does not translate into D2-mediated neurochemical outcomes, as evidenced by the failure of the D2 antagonist remoxipride to replicate its noradrenaline-elevating effects [3]. The compound's partial agonist efficacy at the 5-HT1A receptor negatively coupled to adenylate cyclase (FSC assay) further supports its use in cAMP signaling studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Binospirone mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.